Asterriquinol D dimethyl ether

Vue d'ensemble

Description

L'éther diméthylique d'asterrriquinol D est un métabolite fongique dérivé du champignon du sol Aspergillus kumbius. Il est connu pour ses propriétés cytotoxiques, en particulier contre les lignées cellulaires de myélome de souris NS-1, avec une valeur de CI50 de 28 µg/mL . Il présente également une activité contre le parasite protozoaire Tritrichomonas foetus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éther diméthylique d'asterrriquinol D peut être synthétisé par une série de réactions organiques impliquant le couplage de dérivés d'indole avec un noyau de tétraméthoxybenzène. Les étapes clés incluent généralement :

Formation de dérivés d'indole : En partant de l'indole disponible dans le commerce, divers groupes fonctionnels sont introduits par des réactions de substitution électrophile.

Réaction de couplage : Les dérivés d'indole sont ensuite couplés à un noyau de tétraméthoxybenzène dans des conditions spécifiques, souvent impliquant une réaction de couplage croisé catalysée par le palladium.

Méthylation : La dernière étape implique la méthylation des groupes hydroxyle pour former le dérivé éther diméthylique.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'éther diméthylique d'asterrriquinol D ne soient pas bien documentées, l'approche générale impliquerait l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut :

Optimisation des conditions de réaction : Assurer un rendement et une pureté élevés grâce à des conditions de réaction contrôlées.

Purification : Utilisation de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir le composé pur.

Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

L'éther diméthylique d'asterrriquinol D subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme hydroquinone correspondante.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur les cycles indoles.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Électrophiles tels que les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.

Principaux produits formés :

Produits d'oxydation : Dérivés de quinone.

Produits de réduction : Dérivés d'hydroquinone.

Produits de substitution : Divers dérivés d'indole substitués.

4. Applications de la recherche scientifique

L'éther diméthylique d'asterrriquinol D a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés d'indole et leurs interactions avec divers réactifs.

Industrie : Utilisation potentielle dans le développement de nouveaux agents antifongiques et antiparasitaires.

5. Mécanisme d'action

L'éther diméthylique d'asterrriquinol D exerce ses effets par plusieurs mécanismes :

Cytotoxicité : Induit la mort cellulaire dans les cellules cancéreuses en interférant avec les processus cellulaires.

Activité antiparasitaire : Inhibe la croissance des parasites protozoaires en perturbant leurs voies métaboliques.

Cibles et voies moléculaires :

Cellules cancéreuses : Cible des protéines et des enzymes spécifiques impliquées dans la prolifération et la survie cellulaires.

Parasites protozoaires : Perturbe les enzymes et les voies métaboliques clés essentielles à la survie des parasites.

Applications De Recherche Scientifique

Research Applications

- Cytotoxicity Studies

- Antimicrobial Activity

- Biological Activity Profiling

Case Studies

Potential Therapeutic Applications

Given its cytotoxic and antimicrobial properties, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to selectively induce apoptosis in cancer cells could lead to the development of novel chemotherapeutic agents.

- Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound may serve as vital resources for new antibiotic development.

- Natural Product Chemistry : The exploration of this compound contributes to the broader field of natural products, which continues to yield valuable pharmacological agents.

Mécanisme D'action

Asterriquinol D dimethyl ether exerts its effects through several mechanisms:

Cytotoxicity: Induces cell death in cancer cells by interfering with cellular processes.

Antiparasitic Activity: Inhibits the growth of protozoan parasites by disrupting their metabolic pathways.

Molecular Targets and Pathways:

Cancer Cells: Targets specific proteins and enzymes involved in cell proliferation and survival.

Protozoan Parasites: Disrupts key metabolic enzymes and pathways essential for parasite survival.

Comparaison Avec Des Composés Similaires

L'éther diméthylique d'asterrriquinol D est unique en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Aterrriquinol A, B et C : Autres membres de la famille des aterrriquinols avec des degrés variables d'activités cytotoxiques et antiparasitaires.

Bis-indolyl benzénoïdes : Composés avec des motifs structuraux similaires mais des activités biologiques différentes.

Unicité :

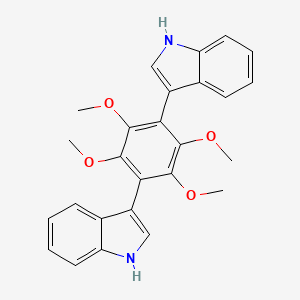

Caractéristiques structurales : La présence d'un noyau de tétraméthoxybenzène couplé à des cycles indoles.

Activité biologique : Propriétés cytotoxiques et antiparasitaires spécifiques qui le distinguent des autres composés apparentés.

Activité Biologique

Asterriquinol D dimethyl ether, a bis-indolyl benzenoid compound, is primarily derived from the fungal species Aspergillus kumbius. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. The following sections detail its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 429.180 g/mol. Its structure is characterized by a bis-indole framework, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.180 g/mol |

| CAS Number | 287117-66-2 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens, including ESKAPE pathogens, which are known for their multidrug resistance. In a study assessing the antibacterial activity of several compounds, this compound demonstrated significant inhibition against multiple strains:

| Pathogen | Inhibition (%) at 100 µg/mL |

|---|---|

| MSSA | 48.2 |

| MRSA | 62.3 |

| VREF | 50.9 |

| VSEF | 50.9 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against MRSA and VREF strains, suggesting potential as a therapeutic agent in treating resistant infections .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been shown to be cytotoxic to NS-1 mouse myeloma cells and exhibited selective cytotoxicity against several human cancer cell lines, including:

- Hep G2 (human hepatocellular carcinoma)

- HT29 (human colorectal adenocarcinoma)

- A549 (human lung carcinoma)

In vitro studies revealed IC50 values ranging from 5.5 µM to 9.4 µM against different cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to disrupt cellular processes in both bacterial and cancer cells may be linked to its structural properties as a bis-indolyl benzenoid.

Case Studies and Research Findings

A comprehensive review of bioactive compounds isolated from marine-derived fungi highlighted this compound as one of the significant metabolites with promising biological activities . Another study confirmed its effectiveness against Gram-positive bacteria and its potential synergistic effects with conventional antibiotics like oxacillin against MRSA strains .

Summary of Key Research Findings

- Antibacterial Efficacy : Effective against MSSA and MRSA with inhibition rates of 48.2% and 62.3%, respectively.

- Cytotoxic Effects : Demonstrated significant cytotoxicity in various cancer cell lines with IC50 values between 5.5 µM and 9.4 µM.

- Potential Therapeutic Applications : Due to its antimicrobial and anticancer properties, it holds promise for further research in drug development.

Propriétés

IUPAC Name |

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFRJCVQJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.